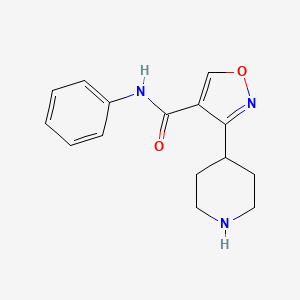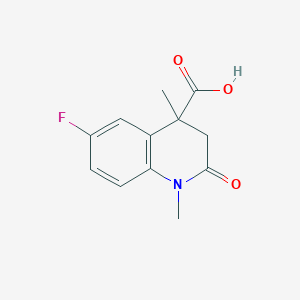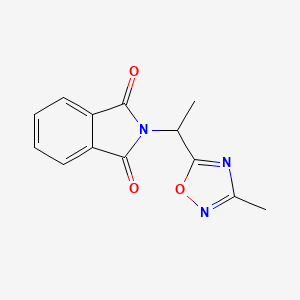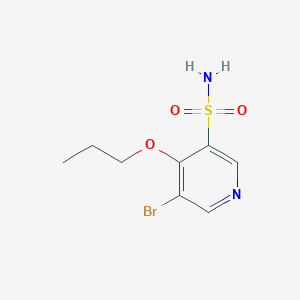
2-(Cyclopropylamino)-1-(2,6-dimethylpiperidin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 2-(Cyclopropylamino)-1-(2,6-diméthylpipéridin-1-yl)éthanone est un composé organique qui présente un groupe cyclopropylamino et un groupe diméthylpipéridinyl
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la 2-(Cyclopropylamino)-1-(2,6-diméthylpipéridin-1-yl)éthanone implique généralement la réaction de la cyclopropylamine avec un dérivé de pipéridine approprié dans des conditions contrôlées. La réaction peut nécessiter des catalyseurs ou des solvants spécifiques pour obtenir le rendement et la pureté souhaités.
Méthodes de production industrielle
Dans un contexte industriel, la production de ce composé peut impliquer des réactions à grande échelle utilisant des équipements automatisés pour assurer la cohérence et l'efficacité. Le processus comprendrait probablement des étapes de purification et de contrôle de la qualité pour répondre aux normes de l'industrie.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d'oxydation, conduisant potentiellement à la formation de divers dérivés oxydés.
Réduction : Des réactions de réduction pourraient être utilisées pour modifier les groupes fonctionnels au sein de la molécule.
Substitution : Le composé peut participer à des réactions de substitution, où un groupe fonctionnel est remplacé par un autre.
Réactifs et conditions courants
Agents oxydants : Agents oxydants courants tels que le permanganate de potassium ou le peroxyde d'hydrogène.
Agents réducteurs : Agents réducteurs comme l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.
Catalyseurs : Des catalyseurs tels que le palladium sur carbone ou l'oxyde de platine peuvent être utilisés pour faciliter certaines réactions.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendront des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des cétones ou des acides carboxyliques, tandis que la réduction peut produire des alcools ou des amines.
4. Applications de la recherche scientifique
Chimie : Utilisé comme élément de base pour la synthèse de molécules plus complexes.
Biologie : Étudié pour son activité biologique potentielle et ses interactions avec les biomolécules.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles, notamment en tant que précurseur pour le développement de médicaments.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés.
5. Mécanisme d'action
Le mécanisme d'action de la 2-(Cyclopropylamino)-1-(2,6-diméthylpipéridin-1-yl)éthanone dépendrait de ses interactions spécifiques avec les cibles moléculaires. Cela pourrait impliquer la liaison à des récepteurs, des enzymes ou d'autres protéines, conduisant à une cascade d'événements biochimiques. Les voies et les cibles exactes nécessiteraient des études expérimentales détaillées pour être élucidées.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(Cyclopropylamino)-1-(2,6-dimethylpiperidin-1-yl)ethanone would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other proteins, leading to a cascade of biochemical events. The exact pathways and targets would require detailed experimental studies to elucidate.
Comparaison Avec Des Composés Similaires
Composés similaires
- 2-(Cyclopropylamino)-1-(2,6-diméthylpipéridin-1-yl)propanone
- 2-(Cyclopropylamino)-1-(2,6-diméthylpipéridin-1-yl)butanone
Unicité
La 2-(Cyclopropylamino)-1-(2,6-diméthylpipéridin-1-yl)éthanone est unique en raison de sa combinaison spécifique de groupes fonctionnels, qui peut conférer des propriétés chimiques et biologiques distinctes par rapport aux composés similaires. Cette unicité peut être exploitée dans diverses applications, ce qui en fait un composé précieux pour la recherche et le développement futurs.
Propriétés
Formule moléculaire |
C12H22N2O |
|---|---|
Poids moléculaire |
210.32 g/mol |
Nom IUPAC |
2-(cyclopropylamino)-1-(2,6-dimethylpiperidin-1-yl)ethanone |
InChI |
InChI=1S/C12H22N2O/c1-9-4-3-5-10(2)14(9)12(15)8-13-11-6-7-11/h9-11,13H,3-8H2,1-2H3 |
Clé InChI |
OXJYYZCBPIFBGU-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCC(N1C(=O)CNC2CC2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![3-((Benzyloxy)carbonyl)-3-azabicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B11813531.png)





![4-Amino-2-chloro-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzamide](/img/structure/B11813567.png)
